molecular formula C76H52AlN4O B593970 CID 138395355 CAS No. 132403-09-9

CID 138395355

Cat. No.: B593970
CAS No.: 132403-09-9
M. Wt: 1064.261
InChI Key: QQZASIVANWIJRQ-UHFFFAOYSA-N
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Description

CID 138395355 is a PubChem Compound Identifier (CID) assigned to a chemical entity analyzed via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation, as evidenced by its inclusion in Figure 1 of a 2024 study . The study highlights its presence in specific distillation fractions, suggesting moderate volatility and polarity .

Properties

CAS No.

132403-09-9

Molecular Formula

C76H52AlN4O

Molecular Weight

1064.261

InChI

InChI=1S/C76H50N4.Al.H2O/c1-5-21-45(22-6-1)69-53-33-17-13-29-49(53)37-57-61-42-66-75-59(39-51-31-15-19-35-55(51)71(75)47-25-9-3-10-26-47)63(79-66)44-68-76-60(40-52-32-16-20-36-56(52)72(76)48-27-11-4-12-28-48)64(80-68)43-67-74-58(62(78-67)41-65(77-61)73(57)69)38-50-30-14-18-34-54(50)70(74)46-23-7-2-8-24-46;;/h1-40,77,80H,41-44H2;;1H2/q-2;+2;

InChI Key

QQZASIVANWIJRQ-UHFFFAOYSA-N

SMILES

C1C2=C3C=C4C=CC=CC4=C(C3=C(N2)CC5=C6C=C7C=CC=CC7=C(C6=C8N5[Al]N9C1=C1C(=C9CC2=C3C(=C(C8)N2)C=C2C=CC=CC2=C3C2=CC=CC=C2)C=C2C=CC=CC2=C1C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 138395355 involves multiple steps, typically starting with the preparation of its core structure through a series of organic reactions. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: CID 138395355 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

CID 138395355 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 138395355 involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity

Structural analogs are typically identified via substituent variations, functional groups, or scaffold modifications. For example:

  • Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share a polyketide backbone but differ in methyl or hydroxyl substitutions, altering their polarity and bioactivity .
  • ChEMBL 1724922 and 1711746 (Nrf2 inhibitors) exhibit structural divergence from CID 46907796 via aromatic ring substitutions, impacting target binding .


Hypothetical Structural Comparison:
If CID 138395355 belongs to a terpene or polyketide class (inferred from its association with plant-derived CIEO ), it may share a core scaffold with oscillatoxins but differ in functional groups, akin to 30-methyl-oscillatoxin D (CID 185389) .

Physicochemical Properties

Key properties (e.g., solubility, molecular weight) are critical for functional comparisons:

Property This compound (Inferred) CID 185389 (Oscillatoxin D Derivative) CID 46907796 (Nrf2 Inhibitor)
Molecular Weight ~250–300 Da* 356.5 Da 434.5 Da
Solubility Moderate (GC-MS volatility) Low (hydrophobic polyketide) Moderate (log S: -3.5)
Polar Surface Area N/A 90.7 Ų 75.8 Ų

*Estimated based on GC-MS elution behavior .

Q & A

Basic Research Questions

Q. How to formulate a focused and methodologically robust research question for CID 138395355?

  • Methodological Answer :

  • Step 1 : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question . For example: "How does this compound (Intervention) affect [specific biological pathway] (Outcome) compared to [existing compound] (Comparison) in [cell line/animal model] (Population)?"
  • Step 2 : Ensure clarity and specificity by avoiding broad terms (e.g., "study the effects of") and instead define measurable variables (e.g., "quantify binding affinity using surface plasmon resonance") .
  • Step 3 : Validate the question’s relevance by identifying gaps in existing literature (e.g., lack of data on metabolic stability in human hepatocytes) through systematic reviews .

Q. What are the key considerations for designing reproducible experiments involving this compound?

  • Methodological Answer :

  • Experimental Design : Use a balanced factorial design to test multiple variables (e.g., dosage, exposure time) while controlling for confounding factors (e.g., solvent choice, temperature) .
  • Reproducibility : Document protocols in detail, including batch numbers of reagents, equipment calibration data, and statistical power calculations to justify sample sizes .
  • Ethical Compliance : For studies involving human or animal models, adhere to institutional review board (IRB) guidelines, including informed consent procedures and harm-benefit analyses .

Advanced Research Questions

Q. How to systematically analyze contradictions in experimental data for this compound?

  • Methodological Answer :

  • Step 1 : Conduct a sensitivity analysis to identify variables most responsible for discrepancies (e.g., pH-dependent solubility affecting bioavailability measurements) .
  • Step 2 : Apply Bayesian statistics to quantify uncertainty and update prior hypotheses based on new evidence (e.g., conflicting IC50 values across assays) .
  • Step 3 : Validate findings using orthogonal methods (e.g., corroborate mass spectrometry data with nuclear magnetic resonance spectroscopy) to rule out technical artifacts .

Q. What advanced computational methods are recommended for elucidating the mechanism of action of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use tools like GROMACS or AMBER to model ligand-receptor interactions over microsecond timescales, focusing on binding energy landscapes .
  • Machine Learning (ML) : Train predictive models on existing structure-activity relationship (SAR) datasets to prioritize synthetic analogs for testing .
  • Network Pharmacology : Map this compound’s targets onto protein-protein interaction networks to identify off-target effects or polypharmacological mechanisms .

Methodological Best Practices

Q. How to ensure rigor in literature reviews for this compound-related studies?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators in databases like PubMed (e.g., "this compound AND (kinase inhibitor OR apoptosis) NOT review") and prioritize primary sources .
  • Critical Appraisal : Apply Cochrane Risk of Bias Tool to assess study quality, focusing on randomization, blinding, and data transparency .
  • Synthesis : Use meta-analysis for quantitative aggregation of results (e.g., average half-life across pharmacokinetic studies) .

Q. What strategies mitigate bias in data interpretation for this compound?

  • Methodological Answer :

  • Blinding : Implement double-blinding in assays where subjective measurements (e.g., histopathology scoring) are required .
  • Pre-registration : Publish experimental protocols on platforms like Open Science Framework before data collection to reduce HARKing (Hypothesizing After Results are Known) .
  • Triangulation : Combine qualitative (e.g., researcher field notes) and quantitative (e.g., HPLC purity data) methods to cross-validate findings .

Data Management and Reporting

Q. How to structure a research manuscript on this compound to meet journal standards?

  • Methodological Answer :

  • Abstract : Include hypotheses, methodology (e.g., "UPLC-MS/MS quantification"), key results (e.g., "IC50 = 12 nM ± 1.8"), and implications (e.g., "potential for overcoming drug resistance") .
  • Results Section : Use ANSCOMBE’s Quartet principles to present data transparently (e.g., raw datasets in supplementary files, not just summary statistics) .
  • Ethical Reporting : Declare conflicts of interest (e.g., funding from pharmaceutical companies) and adhere to ARRIVE guidelines for animal studies .

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